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Compound of Interest

5-Methyl-1-(2-nitrophenyl)-1H-
Compound Name:

pyrazole
CAS No.: 1247439-67-3
Cat. No.: B580910

Get Quote

Scaffold Overview & Chemical Identity

The 1-(2-nitrophenyl)-5-methylpyrazole moiety consists of a pyrazole ring substituted at the N1
position with an ortho-nitrophenyl group and at the C5 position with a methyl group. This
specific regiochemistry (1,5-substitution) is thermodynamically less favored than the 1,3-isomer
during classical condensation but is essential for subsequent intramolecular cyclization
strategies.

Key Derivatives & CAS Registry

The following table consolidates the primary derivatives and their Chemical Abstracts Service
(CAS) registry numbers. Note that while the core unsubstituted scaffold is often a transient
intermediate, its functionalized derivatives are stable, commercially referenced building blocks.
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Structure
Compound Name o CAS Number Molecular Formula
Description
Methyl 1-(2-
nitrophenyl)-1H- 5-H, 3-H variant
1171844-32-8 C11HaN304
pyrazole-4- (Reference)*
carboxylate
1-(4-Nitrophenyl)-3- Para-nitro isomer
6402-09-1 C10H9N303
methyl-5-pyrazolone (Analogue)

1-(2-Nitrophenyl)-5- ) )
Hydrolysis product of Not Listed

methyl-1H-pyrazole-4- ) C11HoN304
) ] ester (Synthesized)
carboxylic acid
1-(2-Methyl-5- Phenyl-ring
] ) 175295716 (CID) C10H9aN30:2
nitrophenyl)pyrazole methylated isomer

> Note: CAS 1171844-32-8 is a specific carboxylate derivative often used as a starting
material. The specific 5-methyl-4-carboxylate congener is typically synthesized de novo via the
methods described below.

Regioselective Synthesis: The Challenge of 1,3 vs.
1,5 Isomers

The primary synthetic challenge is controlling regioselectivity during the condensation of 2-
nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyls.

Mechanism of Regiocontrol

The reaction of 2-nitrophenylhydrazine with a 1,3-diketone (e.g., acetylacetone or a
formylacetone equivalent) proceeds via a hydrazone intermediate.

 Kinetic Control (5-Methyl): Nucleophilic attack of the terminal hydrazine nitrogen on the more
reactive carbonyl (often the aldehyde or less hindered ketone) leads to the 5-methyl isomer.

e Thermodynamic Control (3-Methyl): Under acidic conditions or high temperatures, the
reaction often equilibrates to the sterically less congested 1-aryl-3-methyl isomer.
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To selectively access the 1-(2-nitrophenyl)-5-methyl scaffold, researchers must utilize specific
dielectrophiles like 4-methoxy-3-buten-2-one or control the solvent polarity (e.g., using
fluorinated alcohols like HFIP).

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation between the 1,3- and 1,5-isomers
and the pathway to the fused quinoxaline system.
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/ Intermediate

1-(2-Nitrophenyl)-
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]

Nitro Reduction 1
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(Kinetic/Target)

Click to download full resolution via product page

Caption: Regiodivergent synthesis of 1-(2-nitrophenyl)-5-methylpyrazole and its conversion to
pyrazolo[1,5-a]quinoxaline.

Experimental Protocols
Protocol A: Synthesis of 1-(2-Nitrophenyl)-5-
methylpyrazole-4-carboxylate

This protocol ensures high regioselectivity for the 5-methyl isomer using an enaminone
precursor.

Reagents:
e 2-Nitrophenylhydrazine hydrochloride (1.0 equiv)

o Ethyl acetoacetate (1.0 equiv) [Precursor for in situ enaminone]
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 Triethyl orthoformate (1.2 equiv)
o Ethanol (Solvent)[1][2][3][4][5]
Step-by-Step Methodology:

o Preparation of Enaminone: Reflux ethyl acetoacetate with triethyl orthoformate and an amine
catalyst (e.g., aniline) to generate the intermediate ethyl 2-(ethoxymethylene)-3-
oxobutanoate.

o Condensation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add the prepared
enaminone dropwise at 0°C to minimize side reactions.

o Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction
is monitored by TLC (Hexane:EtOAc 3:1).

o Workup: Evaporate the solvent under reduced pressure. The residue is typically a mixture;
purify via flash column chromatography on silica gel. The 5-methyl isomer typically elutes
after the 3-methyl isomer due to higher polarity from the orthogonal nitro group interaction.

» Validation: Confirm structure via *H NMR. The C5-methyl group in the 1,5-isomer usually
appears upfield relative to the 1,3-isomer due to the shielding effect of the orthogonal
nitrophenyl ring.

Protocol B: Nitro Reduction to 1-(2-Aminophenyl)-5-
methylpyrazole

Reagents:

e 1-(2-Nitrophenyl)-5-methylpyrazole derivative

e Stannous chloride dihydrate (SnCl2:2H20) (5.0 equiv)
o Ethanol/Ethyl Acetate[1][4][6][7]

Methodology:

» Dissolve the nitro compound in ethanol.[3]
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Add SnCl2:2H20 in portions.

Reflux for 2—3 hours until the starting material is consumed (TLC monitoring).

Neutralize with 10% NaOH solution, filter the tin salts through Celite, and extract with ethyl
acetate.

This amine is the direct precursor for the pyrazolo[1,5-a]quinoxaline scaffold.

Applications in Drug Development[9][10][11][12]

The 1-(2-nitrophenyl)-5-methylpyrazole scaffold is primarily utilized as a "masked" form of the
pyrazolo[1,5-a]quinoxaline tricyclic system.

» Adenosine Receptor Antagonists: Derivatives of this scaffold have shown high affinity for Al
and A3 adenosine receptors, relevant in treating asthma and ischemia.

» Kinase Inhibitors: The rigid tricyclic structure formed after cyclization mimics the ATP-binding
motif of several protein kinases.

o Antitumor Agents: The 4-carboxylic acid derivatives (e.g., CAS 1171844-32-8 analogs) are
functionalized with amides to generate diverse libraries for cytotoxicity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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